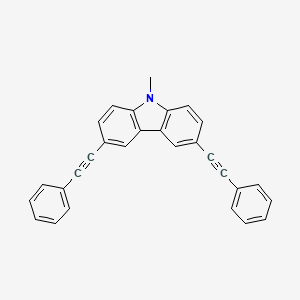
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole
Descripción general
Descripción
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole, also known as MPE-C, is a unique compound that has gained significant attention in the field of materials science and organic electronics. This compound is a small molecule that exhibits excellent optoelectronic properties, making it a promising candidate for various applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors.
Mecanismo De Acción
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole functions as an electron transport material in OLEDs, facilitating the movement of electrons from the cathode to the emitting layer. The compound's unique molecular structure allows for efficient electron transport and high quantum efficiency.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole has several advantages for lab experiments, including its high quantum efficiency, good thermal stability, and excellent charge transport properties. However, the compound's limited solubility in common solvents can be a limitation in some experiments.
Direcciones Futuras
There are several future directions for research on 9-methyl-3,6-bis(phenylethynyl)-9H-carbazole, including:
1. Further optimization of the synthesis method to improve the compound's solubility and yield.
2. Investigation of the compound's applications in other organic electronic devices, such as photovoltaic cells and field-effect transistors.
3. Study of the compound's interactions with other materials to enhance its performance in OLEDs.
4. Exploration of the compound's potential applications in biomedical imaging and sensing.
5. Investigation of the compound's stability and durability in various environmental conditions.
In conclusion, this compound is a promising compound with excellent optoelectronic properties that make it an ideal candidate for various applications in organic electronics. Further research is needed to fully explore the compound's potential and optimize its performance in different applications.
Aplicaciones Científicas De Investigación
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole has been extensively researched for its applications in organic electronics, particularly in OLEDs. OLEDs are a type of display technology that uses organic compounds to emit light. This compound exhibits high quantum efficiency, good thermal stability, and excellent charge transport properties, making it an ideal material for OLEDs.
Propiedades
IUPAC Name |
9-methyl-3,6-bis(2-phenylethynyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N/c1-30-28-18-16-24(14-12-22-8-4-2-5-9-22)20-26(28)27-21-25(17-19-29(27)30)15-13-23-10-6-3-7-11-23/h2-11,16-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBWUCDLPXGZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



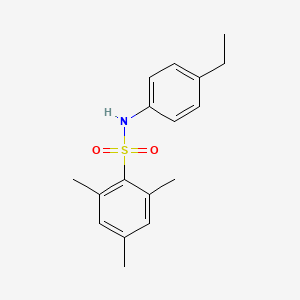
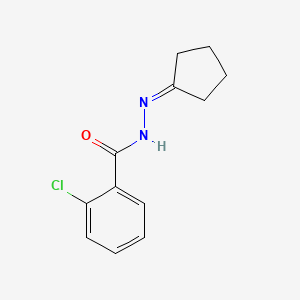
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844369.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol](/img/structure/B3844379.png)
![7-hydroxy-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3844386.png)
![ethyl methyl [(2-chlorophenyl)hydrazono]malonate](/img/structure/B3844400.png)
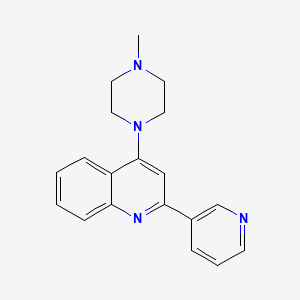
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3844409.png)

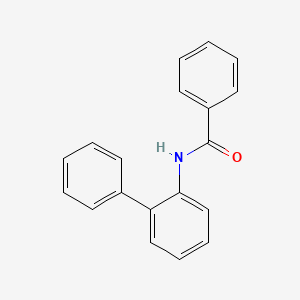


![1-[(4-chlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3844435.png)
![3-[(cyclohexylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3844441.png)